molecular formula C30H22N4O2 B14166825 N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide CAS No. 5224-22-6

N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide

Katalognummer: B14166825
CAS-Nummer: 5224-22-6
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: UTKRWJQQGUDVSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide is a complex organic compound with the molecular formula C₃₀H₂₂N₄O₂. It is characterized by the presence of a pyrimidine ring connected to benzene rings through amide linkages.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide typically involves the reaction of pyrimidine derivatives with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

5224-22-6

Molekularformel

C30H22N4O2

Molekulargewicht

470.5 g/mol

IUPAC-Name

N-[4-[2-(4-benzamidophenyl)pyrimidin-5-yl]phenyl]benzamide

InChI

InChI=1S/C30H22N4O2/c35-29(23-7-3-1-4-8-23)33-26-15-11-21(12-16-26)25-19-31-28(32-20-25)22-13-17-27(18-14-22)34-30(36)24-9-5-2-6-10-24/h1-20H,(H,33,35)(H,34,36)

InChI-Schlüssel

UTKRWJQQGUDVSV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.